

Derivatization of Methyl 5-bromo-2-hydroxynicotinate

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Compound of Interest

Compound Name:	Methyl 5-bromo-2-hydroxynicotinate
Cat. No.:	B038631

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An Application Note and Protocol Guide for the Derivatization of **Methyl 5-bromo-2-hydroxynicotinate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxynicotinate is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its strategic functionalization allows for the creation of diverse molecular architectures, leading to the development of novel therapeutic agents. Nicotinic acid derivatives have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties.^{[1][2][3][4]} This guide provides a comprehensive overview of key derivatization strategies for **methyl 5-bromo-2-hydroxynicotinate**, focusing on O-alkylation of the hydroxyl group and palladium-catalyzed cross-coupling at the bromine position. Detailed, field-proven protocols are presented, accompanied by mechanistic insights and data presentation to enable researchers to effectively synthesize and explore novel derivatives of this valuable building block.

Introduction: The Chemical Versatility of a Privileged Scaffold

Methyl 5-bromo-2-hydroxynicotinate serves as a trifunctional chemical scaffold, presenting three distinct points for chemical modification: the hydroxyl group, the bromine atom, and the methyl ester. This inherent functionality makes it an ideal starting material for building libraries of complex molecules. The pyridine core is a common motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and other key intermolecular interactions. The derivatization of nicotinic acid and its analogues has been a fruitful area of research, leading to compounds with significant therapeutic potential.[5][6]

This guide will focus on two primary and highly effective derivatization pathways:

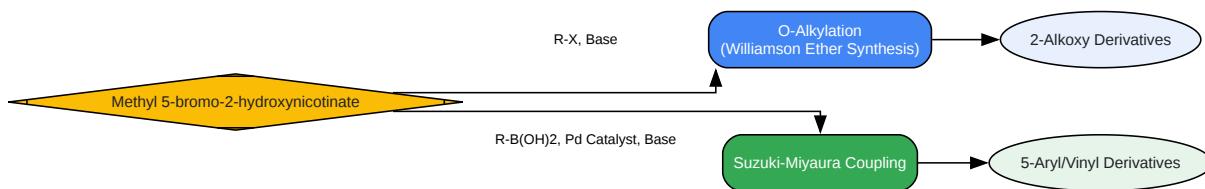
- O-Alkylation: Targeting the 2-hydroxy group to form a variety of ethers.
- Palladium-Catalyzed Cross-Coupling: Utilizing the 5-bromo substituent for carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction.

The strategic combination of these reactions allows for a modular approach to synthesizing a wide array of novel compounds for screening and development.

Derivatization Strategies and Mechanistic Considerations

The derivatization of **methyl 5-bromo-2-hydroxynicotinate** can be systematically approached by targeting its key functional groups. The choice of reaction is dictated by the desired final structure and the compatibility of the reagents.

Workflow for Derivatization



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Caption: General workflow for the derivatization of **Methyl 5-bromo-2-hydroxynicotinate**.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group of 2-hydroxypyridines can be readily alkylated through the Williamson ether synthesis.^[7] This reaction proceeds via an SN2 mechanism, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide, displacing the halide and forming the ether.

Mechanism Rationale:

- **Base:** A moderately strong base like potassium carbonate (K_2CO_3) is typically sufficient to deprotonate the acidic 2-hydroxypyridine. Stronger bases like sodium hydride (NaH) can also be used but may require anhydrous conditions.
- **Solvent:** A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction without protonating the alkoxide.
- **Alkylation Agent:** Primary alkyl halides (iodides, bromides, or chlorides) are the best substrates. Secondary halides can also be used, but elimination reactions may become a competing side reaction.

Step 1: Deprotonation

Methyl 5-bromo-2-hydroxynicotinate

 K_2CO_3 ↓
+ Base

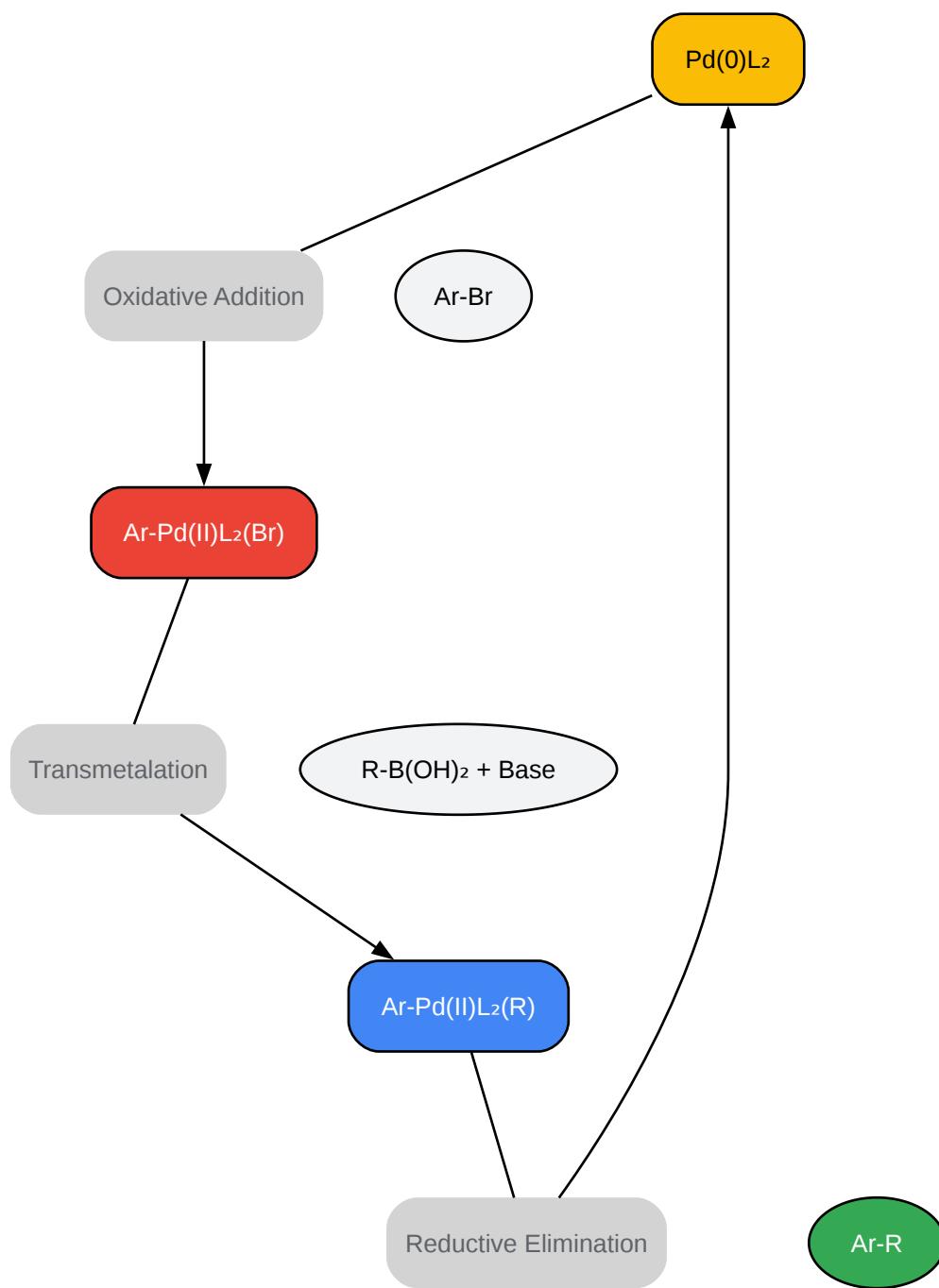
Pyridin-2-olate Intermediate

↓
+ R-X**Step 2: Nucleophilic Attack (SN2)**

Alkyl Halide (R-Br)

Methyl 5-bromo-2-alkoxynicotinate

↓
Br⁻



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Alkylation of Methyl 5-bromo-2-hydroxynicotinate

This protocol describes the synthesis of Methyl 5-bromo-2-methoxynicotinate. [8][9] Materials:

- **Methyl 5-bromo-2-hydroxynicotinate** (1.0 eq)
- Methyl iodide (1.2 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add **methyl 5-bromo-2-hydroxynicotinate** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the starting material).
- Stir the suspension at room temperature for 15 minutes.
- Add methyl iodide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with ethyl acetate (3 times).

- Combine the organic layers and wash with water, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization:

- ^1H NMR: Expect a singlet for the new methoxy group around 3.9-4.1 ppm and shifts in the aromatic protons compared to the starting material.
- LC-MS: Confirm the molecular weight of the product ($\text{C}_8\text{H}_8\text{BrNO}_3$, MW: 246.06). [9]

Reagent/Solvent	Molar Eq.	Purpose
Methyl 5-bromo-2-hydroxynicotinate	1.0	Starting Material
Methyl Iodide	1.2	Alkylating Agent
Potassium Carbonate	2.0	Base

| DMF | - | Solvent |

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-hydroxynicotinate

This protocol describes a general procedure for the coupling of an arylboronic acid with the bromo-nicotinate scaffold.

Materials:

- Methyl 5-bromo-2-hydroxynicotinate** (1.0 eq)
- Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Sodium carbonate (Na_2CO_3), 2M aqueous solution (3.0 eq)
- Toluene
- Ethanol
- Ethyl acetate
- Saturated ammonium chloride (NH_4Cl) solution
- Magnesium sulfate (MgSO_4), anhydrous

Procedure:

- In a round-bottom flask, combine **methyl 5-bromo-2-hydroxynicotinate** (1.0 eq), the arylboronic acid (1.2 eq), and $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq).
- Add toluene and ethanol in a 4:1 ratio to dissolve the reactants.
- Add the 2M aqueous solution of sodium carbonate (3.0 eq) to the mixture.
- Fit the flask with a reflux condenser and heat the mixture to 85-90°C under a nitrogen atmosphere.
- Stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Once the starting material is consumed, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water and saturated NH_4Cl solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Characterization:

- ^1H NMR: Disappearance of the characteristic aromatic proton splitting pattern of the starting material and appearance of new signals corresponding to the coupled aryl group.
- ^{13}C NMR: Appearance of new aromatic carbon signals.
- LC-MS: Confirm the molecular weight of the coupled product.

Reagent	Molar Eq.	Role
Methyl 5-bromo-2-hydroxynicotinate	1.0	Aryl Halide
Arylboronic Acid	1.2	Organoboron Reagent
Pd(PPh ₃) ₄	0.03	Catalyst
Na ₂ CO ₃ (2M aq.)	3.0	Base

Conclusion and Future Perspectives

The protocols detailed in this guide offer robust and reproducible methods for the derivatization of **methyl 5-bromo-2-hydroxynicotinate**. The O-alkylation and Suzuki-Miyaura coupling reactions provide a powerful toolkit for generating a diverse library of novel nicotinic acid derivatives. These derivatives can then be subjected to biological screening to identify new lead compounds for drug development programs. Further modifications, such as hydrolysis of the methyl ester followed by amide coupling, can provide an additional layer of structural diversity, expanding the chemical space available for exploration. The continued application of these synthetic strategies will undoubtedly contribute to the discovery of new and effective therapeutic agents.

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